5-(3-METHOXYPHENYL)-N~3~-(3-MORPHOLINOPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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Overview
Description
5-(3-METHOXYPHENYL)-N~3~-(3-MORPHOLINOPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of the trifluoromethyl group and the morpholine ring in its structure suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
The synthesis of 5-(3-METHOXYPHENYL)-N~3~-(3-MORPHOLINOPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles can be condensed with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Cyclization: The cyclization of amino pyrazoles with enaminones followed by functionalization steps.
Iodine-Catalyzed Reactions: Iodine catalysis is used in both the cyclization process and subsequent functionalization steps.
Chemical Reactions Analysis
5-(3-METHOXYPHENYL)-N~3~-(3-MORPHOLINOPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions with different nucleophiles, exploiting the activity of groups linked to the ring carbon and nitrogen atoms.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Trifluoromethylation: The trifluoromethyl group plays a significant role in the compound’s reactivity and can undergo radical trifluoromethylation.
Scientific Research Applications
Medicinal Chemistry: Pyrazolo[1,5-a]pyrimidines, including this compound, have shown potential as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents.
Biological Research: The compound’s unique structure makes it a valuable tool for studying biological pathways and molecular targets.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(3-METHOXYPHENYL)-N~3~-(3-MORPHOLINOPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, such as PI3Kγ, which play a role in various cellular processes . The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar compounds in the pyrazolo[1,5-a]pyrimidine class include:
Zaleplon: A sedative agent used for the treatment of insomnia.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine scaffold.
Compared to these compounds, 5-(3-METHOXYPHENYL)-N~3~-(3-MORPHOLINOPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE exhibits unique pharmacological properties due to the presence of the trifluoromethyl group and the morpholine ring, which may enhance its therapeutic potential and selectivity.
Properties
Molecular Formula |
C22H24F3N5O3 |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H24F3N5O3/c1-32-16-5-2-4-15(12-16)18-13-19(22(23,24)25)30-20(28-18)17(14-27-30)21(31)26-6-3-7-29-8-10-33-11-9-29/h2,4-5,12-14H,3,6-11H2,1H3,(H,26,31) |
InChI Key |
VQSAOOHAMXEEQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCCCN4CCOCC4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCCCN4CCOCC4 |
Origin of Product |
United States |
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